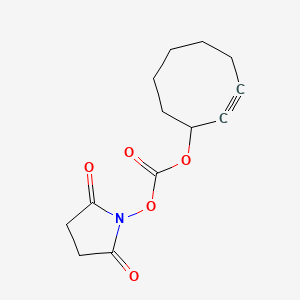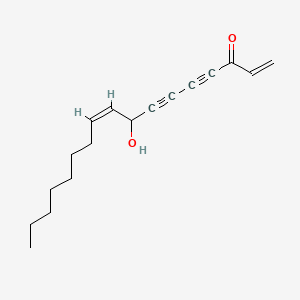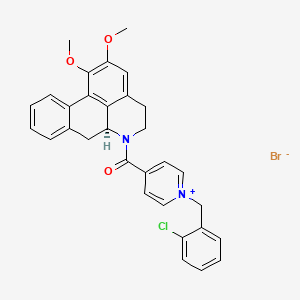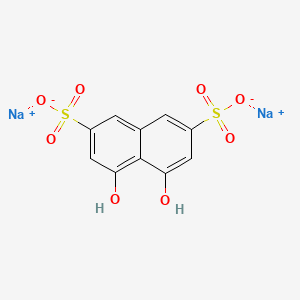
SCO-NHS carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCO-NHS carbonate is a compound used primarily in click chemistry, a field of chemistry that allows for the rapid and reliable synthesis of substances by joining small units together . The compound has the chemical formula C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol . It is known for its high reactivity and specificity, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
SCO-NHS carbonate can be synthesized through a series of chemical reactions involving the formation of an ester bond between succinimidyl carbonate and an appropriate alcohol. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
SCO-NHS carbonate primarily undergoes substitution reactions, where the succinimidyl group is replaced by another nucleophile. This makes it highly useful in bioconjugation and labeling applications .
Common Reagents and Conditions
The reactions involving this compound are typically carried out in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5. The reactions are performed at room temperature or 4°C for 0.5 to 4 hours .
Major Products
The major products formed from reactions involving this compound are typically bioconjugates, where the compound is attached to a biomolecule such as a protein or peptide .
Scientific Research Applications
SCO-NHS carbonate is widely used in various fields of scientific research:
Chemistry: It is used in click chemistry for the rapid and efficient synthesis of complex molecules.
Biology: It is employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: It is used in the production of high-performance materials and catalysts.
Mechanism of Action
SCO-NHS carbonate exerts its effects through the formation of a stable ester bond with primary amines. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The molecular targets of this compound are typically primary amines present on proteins and peptides .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) esters: These compounds are also used in bioconjugation and labeling applications.
Imidoesters: These compounds react with primary amines to form stable amide bonds.
Uniqueness
SCO-NHS carbonate is unique in its ability to form highly stable and specific ester bonds with primary amines, making it a valuable tool in click chemistry and bioconjugation applications. Its high reactivity and specificity set it apart from other similar compounds .
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,1-4,6,8-9H2 |
InChI Key |
BOMZHYMHPWNPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)





![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)

